1-Amino-9,10-dihydro-4-(methylamino)-N-((3-methylcyclohexylamino)propyl)-9,10-dioxoanthracene-2-carboxamide monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-9,10-dihydro-4-(methylamino)-N-((3-methylcyclohexylamino)propyl)-9,10-dioxoanthracene-2-carboxamide monoacetate is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the anthracene core, functionalization of the core with amino groups, and subsequent attachment of the cyclohexylamino and carboxamide groups. Common reagents might include amines, carboxylic acids, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions could target the carbonyl groups in the anthracene core.
Substitution: Substitution reactions might occur at the amino or carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it could be studied for its potential biological activity, such as its interaction with enzymes or receptors.
Medicine
In medicine, the compound might be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
In industry, it could be used in the development of new materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve interactions with molecular targets such as proteins, DNA, or cell membranes. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide
- 1-Amino-9,10-dihydro-4-(methylamino)-N-(cyclohexylamino)propyl-9,10-dioxoanthracene-2-carboxamide
Uniqueness
The uniqueness of 1-Amino-9,10-dihydro-4-(methylamino)-N-((3-methylcyclohexylamino)propyl)-9,10-dioxoanthracene-2-carboxamide monoacetate might lie in its specific functional groups and their arrangement, which could confer unique chemical and biological properties.
Properties
CAS No. |
84522-19-0 |
---|---|
Molecular Formula |
C28H36N4O5 |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
acetic acid;1-amino-4-(methylamino)-N-[3-[(3-methylcyclohexyl)amino]propyl]-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C26H32N4O3.C2H4O2/c1-15-7-5-8-16(13-15)29-11-6-12-30-26(33)19-14-20(28-2)21-22(23(19)27)25(32)18-10-4-3-9-17(18)24(21)31;1-2(3)4/h3-4,9-10,14-16,28-29H,5-8,11-13,27H2,1-2H3,(H,30,33);1H3,(H,3,4) |
InChI Key |
DFWVDISUWCCPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NCCCNC(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)NC.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.